Bis(2,6-dichlorobenzoic) anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dichlorobenzoic) anhydride: is a chemical compound with the molecular formula C14H6Cl4O3 and a molecular weight of 364.014 g/mol . It is an anhydride derivative of 2,6-dichlorobenzoic acid, characterized by the presence of two 2,6-dichlorobenzoic acid moieties linked through an anhydride bond. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorobenzoic) anhydride typically involves the reaction of 2,6-dichlorobenzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dichlorobenzoic) anhydride undergoes various types of chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed in the presence of water or aqueous bases to yield 2,6-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used as reagents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Bis(2,6-dichlorobenzoic) anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bis(2,6-dichlorobenzoic) anhydride involves its reactivity as an anhydride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines, alcohols, or thiols. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon atoms .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic acid: The parent acid from which the anhydride is derived.
2,4-Dichlorobenzoic anhydride: Another anhydride with similar reactivity but different substitution pattern.
2,6-Dichlorobenzoyl chloride: A related acyl chloride with similar applications in acylation reactions
Uniqueness
Bis(2,6-dichlorobenzoic) anhydride is unique due to its specific substitution pattern and the presence of two 2,6-dichlorobenzoic acid moieties. This structure imparts distinct reactivity and properties compared to other anhydrides and acylating agents .
Properties
CAS No. |
16442-10-7 |
---|---|
Molecular Formula |
C14H6Cl4O3 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-3-1-4-8(16)11(7)13(19)21-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
CGDWAVBBLJTVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.